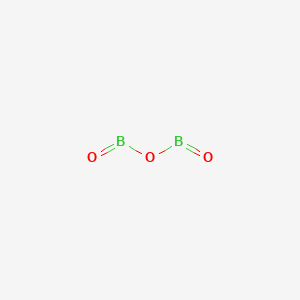

Boron oxide (B2O3)

説明

特性

CAS番号 |

1303-86-2 |

|---|---|

分子式 |

B2O3 |

分子量 |

69.63 g/mol |

IUPAC名 |

2,4,5-trioxa-1,3-diborabicyclo[1.1.1]pentane |

InChI |

InChI=1S/B2O3/c3-1-4-2(3)5-1 |

InChIキー |

RPPTVYMVSNHGRG-UHFFFAOYSA-N |

正規SMILES |

B(=O)OB=O |

沸点 |

3380 °F at 760 mmHg (NIOSH, 2024) 1500 °C (crystal) ~1860Â °C 3380 °F |

Color/Form |

Colorless, brittle, vitreous, semitransparent lumps or hard, white crystals Colorless, glassy or hexagonal crystals, hygroscopic Colorless powder or vitreous crystals |

密度 |

2.46 (NIOSH, 2024) - Denser than water; will sink 1.8 g/cu cm (amorphous); 2.46 g/cu cm (crystal) Relative density (water = 1): 2.46 (cryst) 2.46 |

melting_point |

842 °F (NIOSH, 2024) 450 °C (crystal) 450Â °C 842 °F |

他のCAS番号 |

1303-86-2 |

物理的記述 |

Boron oxide appears as colorless, semi-transparent glassy lumps or hard white odorless crystals. Mp 450 °C; bp: 1860 °C. Density: 2.46 g cm-3. Moderately soluble in water. Used as an insecticide; as the starting material for the synthesis of other boron compounds; as a fluxing agent in enamels and glasses; and in mixture with 2-6% boron nitride, as a bonding agent in the hot isostatic pressing of boron nitride ceramics. Other Solid; Dry Powder; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals Colorless, semitransparent lumps or hard, white, odorless crystals; [NIOSH] WHITE HYGROSCOPIC POWDER OR GRANULES Colorless, semitransparent lumps or hard, white, odorless crystals. |

ピクトグラム |

Health Hazard |

賞味期限 |

Keep dry |

溶解性 |

3 % (NIOSH, 2024) Slowly soluble in 30 parts cold water; slowly soluble in 5 parts boiling water; soluble in alcohol, glycerol Water solubility: 4.0% at 20 °C 2.77 g/100 g water at 20 °C. Solubility in water, g/l at 25Â °C: 36 (moderate) 3% |

同義語 |

B2O3 B2O5 BO2 boron oxide boron oxide, mono-oxide |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2024) Negligible at 20 °C 0 mmHg (approx) |

製品の起源 |

United States |

Foundational & Exploratory

physical and chemical properties of boron oxide

An In-depth Technical Guide to the Physical and Chemical Properties of Boron Oxide

Introduction

Boron oxide (B₂O₃), also known as boric oxide or diboron trioxide, is a significant inorganic compound with diverse applications in industrial and scientific fields.[1] It is a colorless, transparent solid that most commonly exists in a glassy (amorphous) state, which is notoriously difficult to crystallize.[2][3] Its utility spans from being a primary component in the manufacture of specialized glasses and ceramics to serving as a crucial starting material for the synthesis of other boron compounds.[1][3][4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and visual representations of its structural relationships and chemical reactivity, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of Boron Oxide

Boron oxide typically appears as colorless, semi-transparent glassy lumps or a hard, white, odorless powder.[5][6] It is a hygroscopic material, meaning it readily absorbs moisture from the atmosphere, which can lead to caking.[4][7] When exposed to water, it slowly reverts to boric acid in an exothermic reaction.[4][7] The amorphous, glassy form does not have a distinct melting point but begins to soften at approximately 325°C.[4][7]

Quantitative Physical Data

The physical properties of boron oxide can vary depending on its polymorphic form. The most common form is amorphous or glassy (g-B₂O₃), but two crystalline forms, trigonal (α-B₂O₃) and monoclinic/orthorhombic (β-B₂O₃), can be produced under high pressure.[2][8]

| Property | Amorphous (Glassy) | Trigonal (α-B₂O₃) | Monoclinic/Orthorhombic (β-B₂O₃) |

| Molecular Weight | 69.62 g/mol [5][9] | 69.62 g/mol | 69.62 g/mol |

| Appearance | Colorless, semi-transparent glassy lumps or hard white powder[5][6][10] | White crystals[11] | Crystalline solid |

| Density | 1.80-1.84 g/cm³[12] | 2.55 g/cm³[2][6] | 3.11–3.146 g/cm³[2][6] |

| Melting Point | Softens at ~325°C, flows >450°C[4][7] | 450 °C[2][5] | 510 °C[2][6] |

| Boiling Point | 1,860 °C[2][5] | 1,860 °C | 1,860 °C |

| Solubility in Water | 1.1 g/100mL (10 °C), 3.3 g/100mL (20 °C), 15.7 g/100mL (100 °C)[2] | Slightly soluble in cold water, soluble in hot water[11] | Data not available |

| Other Solubilities | Partially soluble in methanol[2]; Soluble in alcohol, glycerol, and acids[5][11] | Soluble in ethanol[12] | Data not available |

| Hardness (Vickers) | ~1.5 GPa[8] | Data not available | 16 ± 5 GPa[8] |

Molecular and Crystal Structure

The structure of boron oxide is fundamental to its properties. The common glassy form is predominantly composed of boroxol rings—six-membered rings of alternating three-coordinate boron and two-coordinate oxygen atoms.[2] This disordered network structure is responsible for its amorphous nature.

Crystallization of B₂O₃ is kinetically disfavored and requires specific conditions.[2]

-

α-B₂O₃ (Trigonal): The low-pressure crystalline phase, which can be obtained by prolonged annealing of the amorphous solid at ~200°C under at least 10 kbar of pressure.[2] Its structure consists of an infinite network of linked B-O₃ triangular units.[13]

-

β-B₂O₃ (Orthorhombic): The high-pressure phase, synthesized at pressures around 7 GPa.[8] This denser modification features a structure of interconnected BO₄ tetrahedra.[13][14]

Chemical Properties and Reactivity

Boron oxide is an acidic oxide with generally low chemical reactivity under standard conditions.[15][16] Its chemical behavior is central to its use as a flux, catalyst, and synthetic precursor.

-

Hydrolysis: It reacts exothermically but slowly with water to form the weak acid, boric acid (H₃BO₃).[4][15][16]

-

B₂O₃ + 3H₂O → 2H₃BO₃

-

-

Acidic Character: As a Lewis acid, it reacts with strong bases.[15][16] This property allows it to act as an acid catalyst in various organic synthesis reactions.[2][3]

-

Fluxing Agent: Molten boron oxide is an excellent solvent for many metallic oxides, forming borate glasses.[3][4] This property is exploited in the production of glass, enamels, and glazes, where it reduces melting temperatures and enhances thermal and chemical resistance.[4][7] Molten B₂O₃ is corrosive and can attack silicates.[2][3]

-

Reactivity with Reducing Agents: It can react with strong reducing agents like metal hydrides or alkali metals at high temperatures to produce elemental boron.[12]

-

Precursor to Boron Compounds: It serves as a key starting material for synthesizing a wide range of other boron compounds, including boron carbide, boron nitride, boron halides, and various borate esters.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of Amorphous Boron Oxide via Dehydration of Boric Acid

This protocol describes a common laboratory method for producing amorphous boron oxide.[2][17]

-

Materials and Equipment:

-

Boric acid (H₃BO₃)

-

High-temperature furnace or fluidized bed reactor

-

Platinum or passivated ceramic crucible

-

Desiccator

-

-

Methodology:

-

Place a known quantity of boric acid into the crucible.

-

Heat the boric acid gradually to prevent gumming as water evolves.[2]

-

At approximately 170°C, the boric acid will decompose into steam and metaboric acid (HBO₂).[2][17]

-

H₃BO₃ → HBO₂ + H₂O

-

-

Increase the temperature to above 300°C. The metaboric acid will further decompose to produce more steam and boron oxide.[2][17]

-

2HBO₂ → B₂O₃ + H₂O

-

-

For higher purity (96-97%), continue heating to temperatures above 750°C to ensure all water is driven off and a molten state is achieved.[17]

-

Cool the molten boron oxide rapidly to form a clear, glassy solid.

-

Immediately transfer the resulting boron oxide to a desiccator for storage to prevent moisture absorption.

-

Protocol 2: Characterization of Boron Oxide Phases by X-Ray Diffraction (XRD)

XRD is the standard method for distinguishing between the amorphous and crystalline forms of B₂O₃.

-

Materials and Equipment:

-

Boron oxide sample

-

Agate mortar and pestle

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder

-

-

Methodology:

-

Grind a small amount of the boron oxide sample into a fine powder using the agate mortar and pestle. This should be done in a low-humidity environment (e.g., a glove box) due to the material's hygroscopic nature.

-

Mount the powder onto the sample holder, ensuring a flat, uniform surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters to scan over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable scan speed.

-

Initiate the scan and collect the diffraction pattern.

-

Data Analysis:

-

Amorphous B₂O₃: The resulting pattern will show broad, diffuse halos, characteristic of a non-crystalline material.[8]

-

Crystalline B₂O₃: The pattern will display sharp, well-defined Bragg peaks. These peaks can be indexed and compared to reference patterns (e.g., from the ICDD database) to confirm the specific crystalline phase (trigonal α-B₂O₃ or orthorhombic β-B₂O₃).[8]

-

-

Applications in Research and Drug Development

While boron oxide itself is not used directly as a therapeutic agent, its role in materials science and as a chemical precursor is highly relevant to the research and drug development sectors.

-

Borosilicate Glass: As a major component of borosilicate glass, B₂O₃ is essential for manufacturing high-quality, chemically resistant, and thermally stable laboratory glassware and medical ampoules.[1][4]

-

Synthesis of Bioactive Boron Compounds: Boron-containing compounds have emerged as a significant class of pharmaceuticals. Boron oxide can serve as a starting material for the synthesis of boronic acids and their derivatives, which are key building blocks for drugs like Bortezomib (a proteasome inhibitor for treating multiple myeloma).

-

Ceramics and Advanced Materials: It is used to produce high-strength, heat-resistant ceramics such as boron nitride and boron carbide, which have applications in specialized laboratory equipment and high-performance analytical instrumentation.[4]

-

Glass Fibers: Boron oxide is a critical additive in the production of optical glass fibers used in advanced imaging and diagnostic tools.[2][3]

Conclusion

Boron oxide is a versatile compound whose unique physical and chemical properties are dictated by its amorphous or crystalline structure. Its acidic nature, fluxing capabilities, and role as a synthetic precursor make it an indispensable material in the production of specialized glasses, ceramics, and other advanced boron compounds. For researchers and professionals, a thorough understanding of these properties and the experimental methods for its synthesis and characterization is crucial for leveraging its full potential in scientific innovation and the development of new technologies.

References

- 1. king-boron.com [king-boron.com]

- 2. Boron trioxide - Wikipedia [en.wikipedia.org]

- 3. Boron oxide:Uses,Production,Reactions_Chemicalbook [chemicalbook.com]

- 4. borax.com [borax.com]

- 5. Boron oxide (B2O3) | B2O3 | CID 11073337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boron trioxide - Sciencemadness Wiki [sciencemadness.org]

- 7. Boric Oxide | A pure form of B2O3 | U.S. Borax [borax.com]

- 8. arxiv.org [arxiv.org]

- 9. Boron Oxide - ProChem, Inc. [prochemonline.com]

- 10. Boron Oxide | Borates Today [borates.today]

- 11. Boron and compounds - DCCEEW [dcceew.gov.au]

- 12. boron trioxide-Liaoning Boron Technology Co., LTD [en.lnpdkj.com]

- 13. researchgate.net [researchgate.net]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. BORON OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Boron oxide | 1303-86-2 [chemicalbook.com]

- 17. king-boron.com [king-boron.com]

The Amorphous Architecture of Boron Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trioxide (B₂O₃) is a network-forming glass with a deceptively simple chemical formula that belies a complex and fascinating amorphous structure. Unlike its crystalline counterparts, amorphous B₂O₃ lacks long-range order, yet it exhibits a significant degree of short- and intermediate-range order that dictates its unique physical and chemical properties. This technical guide provides an in-depth exploration of the atomic-scale architecture of amorphous B₂O₃, summarizing key structural parameters, detailing the experimental and computational methodologies used for its characterization, and visualizing the proposed structural models.

Short-Range and Intermediate-Range Order

The fundamental building block of the amorphous B₂O₃ network is the planar BO₃ triangle, where each boron atom is coordinated to three oxygen atoms.[1] However, the arrangement of these triangles gives rise to a higher level of organization known as intermediate-range order. A key feature of this intermediate-range order is the prevalence of boroxol rings (B₃O₆), which are planar six-membered rings composed of three corner-sharing BO₃ triangles.[2][3][4] The presence and abundance of these rings within the network are central to understanding the structure of amorphous B₂O₃.

The proportion of boron atoms residing in boroxol rings is a subject of ongoing research, with various experimental and computational techniques providing a range of estimates.[3][5] Nevertheless, a significant fraction, generally accepted to be between 60% and 80%, is thought to be incorporated into these ring structures.[5] The remaining BO₃ units act as connecting links between these rings, forming a continuous random network.

Under high pressure, the structure of amorphous B₂O₃ undergoes significant changes. Studies have shown a pressure-induced transformation from three-coordinated boron (BO₃) to four-coordinated boron (BO₄), along with the dissolution of boroxol rings.[6][7][8][9]

Quantitative Structural Data

The structural parameters of amorphous B₂O₃ have been extensively studied. The following tables summarize key quantitative data obtained from various experimental and computational methods.

| Parameter | Value (Å) | Experimental Technique(s) | Reference(s) |

| B-O Bond Length (BO₃) | 1.37 | Neutron Diffraction, X-ray Diffraction | [10] |

| B-O Bond Length (BO₄) | 1.47 | Neutron Diffraction | [10] |

| B-B Distance | 2.43 | Neutron Diffraction | [5] |

Table 1: Key Bond Lengths in Amorphous B₂O₃

| Parameter | Value (°) | Experimental Technique(s) | Reference(s) |

| O-B-O Angle (in BO₃) | ~120 | NMR, Neutron Diffraction | [11] |

| B-O-B Angle (in boroxol ring) | 120.0 ± 0.7 | 11B DOR NMR | [11] |

| B-O-B Angle (linking rings) | 135.1 ± 0.6 | 11B DOR NMR | [11] |

Table 2: Key Bond Angles in Amorphous B₂O₃

| Parameter | Value | Experimental/Computational Technique(s) | Reference(s) |

| Fraction of Boron in Boroxol Rings | 60% - 80% | Raman Spectroscopy, NMR, Neutron Diffraction, MD Simulations | [3][5] |

| Coordination Number of Boron (ambient pressure) | 3 | NMR, Neutron Diffraction | [6] |

| Coordination Number of Oxygen | 2 | Neutron Diffraction | [12] |

Table 3: Coordination and Ring Statistics in Amorphous B₂O₃

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to probe the amorphous structure of B₂O₃.

Experimental Protocols

1. Neutron Diffraction: This technique is powerful for determining the atomic pair distribution function, from which bond lengths and coordination numbers can be extracted.

-

Sample Preparation: High-purity, isotopically enriched (e.g., ¹¹B₂O₃) powder is often used to minimize neutron absorption by ¹⁰B. The sample is typically sealed in a container made of a material with low neutron scattering cross-section, such as vanadium.

-

Data Acquisition: Pulsed neutron diffraction experiments are performed over a wide range of temperatures, from cryogenic conditions to above the glass transition temperature, to study structural changes.[13]

-

Data Analysis: The raw diffraction data is corrected for background, absorption, and multiple scattering to obtain the static structure factor, S(Q). A Fourier transform of S(Q) then yields the pair distribution function, g(r), which provides information about the probability of finding another atom at a certain distance from a reference atom.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly using ¹¹B and ¹⁷O isotopes, is highly sensitive to the local environment of atoms and is instrumental in determining the coordination state of boron and identifying different structural motifs like boroxol rings.

-

Sample Preparation: B₂O₃ glass is heated to high temperatures (e.g., 900°C) to remove any absorbed water, which can affect the NMR signal.[14] The sample is then ground into a fine powder and packed into an NMR rotor in a dry atmosphere to prevent rehydration.[14]

-

Data Acquisition: Magic Angle Spinning (MAS) NMR experiments are performed at high magnetic fields to reduce anisotropic broadening and improve spectral resolution.[14] Advanced techniques like Double Rotation (DOR) and Multiple-Quantum MAS (MQMAS) can further resolve distinct boron sites.[11][15]

-

Data Analysis: The resulting spectra are simulated and fitted to extract parameters such as the quadrupolar coupling constant and asymmetry parameter, which are characteristic of different boron environments (e.g., in boroxol rings vs. non-ring BO₃ units).[15][16]

3. Raman Spectroscopy: This vibrational spectroscopy technique is particularly sensitive to the collective vibrational modes of structural units and is a primary tool for identifying and quantifying boroxol rings.

-

Sample Preparation: A sample of B₂O₃ glass is placed in a high-temperature cell for in-situ measurements as a function of temperature.

-

Data Acquisition: A laser is focused on the sample, and the inelastically scattered light is collected and analyzed by a spectrometer. The prominent peak at ~808 cm⁻¹ in the Raman spectrum of vitreous B₂O₃ is a signature of the symmetric breathing mode of boroxol rings.[17] The intensity of this peak is often used to estimate the fraction of boroxol rings.[5]

-

Data Analysis: The temperature dependence of the Raman spectra provides insights into the structural changes occurring at the glass transition and in the molten state, such as the dissolution of boroxol rings.[18]

Computational Modeling

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful computational microscope to visualize and analyze the atomic-scale structure and dynamics of amorphous B₂O₃.

-

Model Construction: A simulation box containing a specific number of boron and oxygen atoms is created. Interatomic potentials that accurately describe the B-O interactions are crucial for realistic simulations.[19][20]

-

Simulation Protocol: The system is typically melted at a high temperature to erase any memory of the initial configuration and then cooled down to room temperature at a controlled rate to form a glass.[20]

-

Data Analysis: From the atomic trajectories, various structural properties can be calculated, such as the radial distribution function, bond angle distributions, and the fraction of atoms in different structural units, including boroxol rings.[3][19] These calculated properties are then compared with experimental data to validate the simulation model.[3][4]

Visualizing the Structure of Amorphous B₂O₃

The following diagrams, generated using the DOT language, illustrate the key structural units and the proposed network model for amorphous B₂O₃.

Caption: Fundamental BO₃ triangular unit.

Caption: The boroxol ring (B₃O₆) structural unit.

Caption: A 2D representation of the boroxol ring network model.

Caption: Workflow for characterizing the structure of amorphous B₂O₃.

Conclusion

The amorphous structure of boron trioxide is characterized by a hierarchical organization, starting from the fundamental BO₃ triangular units that assemble into a network dominated by boroxol rings. This structural arrangement is a departure from a simple random network and is responsible for many of the material's distinctive properties. A combination of advanced experimental techniques and computational modeling continues to refine our understanding of this archetypal glass-forming system. For researchers in materials science and drug development, where borate-based glasses find applications, a thorough understanding of the amorphous structure of B₂O₃ is essential for designing materials with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Boron trioxide - Wikipedia [en.wikipedia.org]

- 3. Boroxol Rings in Liquid and Vitreous B2O3 from First Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Structure of B2O3 glass at high pressure: A B-11 solid-state NMR study | Carnegie Science [carnegiescience.edu]

- 7. [PDF] Density-driven structural transformations in B2O3 glass | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. smrl.stanford.edu [smrl.stanford.edu]

- 15. Quantitative study of the short range order in B2O3 and B2S3 by MAS and two-dimensional triple-quantum MAS 11B NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. daneshyari.com [daneshyari.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Unveiling the High-Pressure Landscape of Boron Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phase diagram of boron oxide (B₂O₃), a compound of significant interest in materials science and condensed matter physics. Understanding its behavior under extreme conditions is crucial for the development of new superhard materials and for advancing our fundamental knowledge of glass formation and polyamorphism. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex phase relationships of B₂O₃ under high pressure.

High-Pressure Crystalline Phases of Boron Oxide

Boron oxide exhibits a rich polymorphism under high pressure, transitioning from a low-density, trigonal structure to progressively denser phases characterized by a change in boron coordination from three-fold (BO₃) to four-fold (BO₄). The established and predicted high-pressure phases are summarized below.

Table 1: Experimentally Determined and Theoretically Predicted High-Pressure Phases of B₂O₃

| Phase Name(s) | Crystal System | Space Group | Pressure Range (GPa) | Temperature (K) | Key Features |

| B₂O₃-I (α-B₂O₃) | Hexagonal | P3₁21 | < ~2 | Ambient | Composed of corner-sharing BO₃ triangles. |

| B₂O₃-II (β-B₂O₃) | Orthorhombic | Cmc2₁ | > ~2 - 46 | Ambient - High T | Composed of a network of corner-linked BO₄ tetrahedra.[1][2][3] Significantly denser than B₂O₃-I.[2] |

| P2₁2₁2₁-B₂O₃ | Orthorhombic | P2₁2₁2₁ | 43 - 133 (Predicted) | 300 (Predicted) | A theoretically predicted high-pressure phase also composed of BO₄ tetrahedra.[1] |

The Pressure-Temperature (P-T) Phase Diagram of Boron Oxide

The relationship between the different phases of boron oxide as a function of pressure and temperature is complex and has been the subject of numerous experimental and theoretical investigations. A key feature of the phase diagram is the triple point where the low-pressure solid (α-B₂O₃), high-pressure solid (β-B₂O₃), and liquid phases coexist.

Table 2: Key Coordinates on the B₂O₃ High-Pressure Phase Diagram

| Feature | Pressure (GPa) | Temperature (K) | Reference |

| α-B₂O₃ / β-B₂O₃ Transition | ~2 | 600 | [1] |

| α-B₂O₃ – β-B₂O₃ – Liquid Triple Point | 5.4 | 1550 | [4] |

The phase transitions of B₂O₃ under pressure can be visualized as follows:

Experimental Protocols for High-Pressure Studies of Boron Oxide

The investigation of the B₂O₃ phase diagram under high pressure relies on sophisticated experimental techniques capable of generating and maintaining extreme conditions while allowing for in-situ analysis of the sample.

High-Pressure Apparatus

A general workflow for a high-pressure experiment on B₂O₃ is outlined below:

-

Multi-Anvil Press: This apparatus is commonly used for synthesizing larger volumes of high-pressure phases. A sample is enclosed in a pressure medium (e.g., hBN) and compressed by multiple anvils.[1] Heating is typically achieved through a resistive furnace integrated into the cell assembly.

-

Diamond Anvil Cell (DAC): DACs are utilized for achieving very high pressures and for in-situ spectroscopic and diffraction studies. The small sample size allows for precise control and measurement of pressure and temperature.

-

Piston-Cylinder Apparatus: This technique is suitable for studies at moderate pressures and high temperatures.[5]

Sample Preparation and Starting Materials

-

Starting Material: High-purity amorphous B₂O₃ (boron oxide glass) or crystalline α-B₂O₃ are typically used as starting materials. Amorphous B₂O₃ can be prepared by dehydrating boric acid (H₃BO₃).

-

Sample Encapsulation: The B₂O₃ sample is often encapsulated in a noble metal (e.g., platinum, gold) capsule to prevent reaction with the surrounding pressure medium and furnace components, especially at high temperatures.

In-situ Characterization Techniques

-

Synchrotron X-ray Diffraction (XRD): This is the primary tool for determining the crystal structure of the material under high pressure and temperature.[6] The high brilliance of synchrotron radiation allows for rapid data collection on small sample volumes.

-

Raman and Infrared (IR) Spectroscopy: These techniques provide information about the vibrational modes of the material, which are sensitive to changes in local coordination and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of boron atoms, providing quantitative information on the fraction of three- and four-coordinated boron.

Pressure and Temperature Measurement

-

Pressure Calibration: Pressure is typically determined using a pressure standard, such as the fluorescence of ruby or the equation of state of a known material (e.g., NaCl, Au) placed in the sample chamber alongside the B₂O₃.

-

Temperature Measurement: Temperature is measured using a thermocouple placed near the sample or, in the case of laser-heated DACs, by spectroradiometry.

The Structure of Liquid and Glassy Boron Oxide Under Pressure

The behavior of amorphous B₂O₃ under pressure is of great interest due to its connection to the phenomenon of polyamorphism.

-

Coordination Change: Upon compression, the boron coordination in glassy and liquid B₂O₃ gradually changes from predominantly three-fold (BO₃ triangles, often arranged in boroxol rings) to four-fold (BO₄ tetrahedra).[7]

-

Viscosity Anomaly: The viscosity of liquid B₂O₃ exhibits a significant decrease with increasing pressure up to about 5.5 GPa, which is anomalous compared to most liquids. This is attributed to the structural transformations occurring in the melt.

The structural transformation in amorphous B₂O₃ under pressure can be conceptually illustrated as follows:

Conclusion

The high-pressure phase diagram of boron oxide is a rich and active area of research. The transition from three-fold to four-fold coordinated boron is a key feature that drives the formation of denser crystalline phases and gives rise to unusual properties in the liquid and glassy states. Further experimental and theoretical work is needed to fully elucidate the phase boundaries at very high pressures and to explore the properties of the predicted novel phases. This knowledge will be instrumental in the rational design of new advanced materials with tailored properties.

References

synthesis of anhydrous boron oxide from boric acid

An In-depth Technical Guide to the Synthesis of Anhydrous Boron Oxide from Boric Acid

Introduction

Anhydrous boron oxide (B₂O₃), also known as boric oxide or diboron trioxide, is a significant industrial chemical widely utilized in the manufacturing of specialized glasses, ceramics, enamels, and as a catalyst in organic synthesis.[1][2] Its primary function in glassmaking, particularly for borosilicate glass, is to act as a flux, lowering the melting point and enhancing thermal shock resistance.[1] The synthesis of high-purity anhydrous boron oxide is predominantly achieved through the thermal dehydration of boric acid (H₃BO₃). This guide provides a comprehensive overview of the chemical principles, experimental methodologies, and critical parameters involved in this conversion process, tailored for researchers and professionals in chemical and materials science.

Chemical Principles of Boric Acid Dehydration

The thermal conversion of boric acid to boron oxide is not a single-step reaction but a sequential dehydration process that proceeds through intermediate boric acid forms.[3][4] The exact temperatures for these transitions can vary depending on factors like heating rate and atmospheric conditions.[3]

The generally accepted pathway involves three main stages:

-

Formation of Metaboric Acid (HBO₂): Upon heating, orthoboric acid (H₃BO₃) loses one molecule of water to form metaboric acid. This initial dehydration step typically occurs at temperatures ranging from 140 °C to 170 °C.[3][5]

-

B(OH)₃ → HBO₂ + H₂O

-

-

Formation of Tetraboric Acid (H₂B₄O₇): Further heating of metaboric acid above approximately 180 °C can lead to the formation of tetraboric acid (also called pyroboric acid) through the elimination of another water molecule.[3]

-

4HBO₂ → H₂B₄O₇ + H₂O

-

-

Formation of Anhydrous Boron Oxide (B₂O₃): The final step is the conversion of the intermediate acid to boron oxide at higher temperatures. This can occur either from metaboric acid directly or from tetraboric acid. Complete dehydration to anhydrous B₂O₃ generally requires temperatures exceeding 300 °C, with some industrial processes operating at much higher temperatures to ensure a complete, molten reaction.[1][3][5]

-

2HBO₂ → B₂O₃ + H₂O

-

H₂B₄O₇ → 2B₂O₃ + H₂O

-

The overall reaction can be summarized as:

-

2H₃BO₃ → B₂O₃ + 3H₂O

Experimental Protocols for Synthesis

Several methods exist for the , differing primarily in temperature, pressure, and the desired physical form of the final product (e.g., glassy, amorphous, or crystalline).

Method 1: High-Temperature Fusion

This is a common industrial method that produces a molten, glassy boron oxide which is then cooled and crushed.

-

Objective: To produce high-purity, dense, glassy boron oxide.

-

Methodology:

-

Place boric acid powder in a high-temperature furnace, such as a glass or fusion furnace.[6]

-

Heat the boric acid to a temperature range of 700 °C to 950 °C.[6] At these temperatures, the boric acid dehydrates and melts into a clear, viscous liquid.

-

Maintain the temperature to ensure complete removal of water and achieve a homogenous melt.

-

Decant the molten boron oxide layer. At temperatures above 750 °C, it separates easily from any impurities.[5]

-

Cool the molten glass, often by pouring it onto chill-rolls to form a solid ribbon.

-

Crush and screen the resulting solid to obtain the desired particle size.[6]

-

-

Expected Outcome: A hard, transparent, glassy solid with a purity of 96-97%.[5]

Method 2: Low-Temperature Dehydration for Amorphous Product

This process operates at lower temperatures to produce an amorphous B₂O₃ product with a specific B₂O₃ content.

-

Objective: To synthesize an amorphous boron oxide product with a B₂O₃ content of 85-92 wt%.[6]

-

Methodology:

-

Heat boric acid in a suitable vessel to a temperature between 220 °C and 275 °C.[6]

-

As the temperature increases, the boric acid will pass through a glassy phase, becoming a pourable, bubbling fluid melt around 220 °C.[7]

-

Continue heating. As dehydration proceeds, the melt becomes increasingly viscous. The viscosity increases rapidly, and the B₂O₃ content reaches a plateau of around 90-91 wt%.[7]

-

Hold the material at the target temperature for a sufficient period to achieve the desired level of dehydration.

-

Cool the resulting viscous molten glass to form a solid glassy product.

-

If required, comminute the solid product into a particulate form.[6]

-

Method 3: Fluidized Bed Dehydration

This method allows for the production of anhydrous, crystalline boron oxide without a melting stage, which can be advantageous for avoiding corrosion issues associated with the molten product.[8]

-

Objective: To produce crystalline, granular boron oxide by controlled, gradual dehydration.

-

Methodology:

-

Introduce boric acid into a fluidized bed reactor.

-

Stage 1: Heat the fluidized bed to a temperature of approximately 130 °C to convert the boric acid into metaboric acid.[8]

-

Stage 2: Gradually increase the bed temperature to a range of 225-235 °C to dehydrate the metaboric acid into boron oxide.[8]

-

Carefully control the heating rate throughout the process to prevent the particles from melting or sticking.[8]

-

Continue the process until the desired conversion is achieved, yielding a granular, free-flowing product.

-

-

Expected Outcome: Amorphous or microcrystalline boron oxide particles with high purity (>98.6%) and a controlled particle size.[5][8]

Method 4: Vacuum Dehydration

This protocol uses sub-atmospheric pressure to facilitate the removal of water at lower temperatures, preventing fusion and yielding a porous product.

-

Objective: To produce a light, spongy, and friable boric oxide mass of high purity.

-

Methodology:

-

Place boric acid in a vessel equipped with a stirrer and connected to a vacuum system.

-

Stage 1 (Metaboric Acid Formation): While stirring, gradually heat the boric acid from ambient temperature to a maximum of 150 °C under reduced pressure (e.g., 10-30 mmHg).[9] This step removes the first water molecule, converting boric acid to metaboric acid without melting.[9]

-

Stage 2 (Boron Oxide Formation): Gradually increase the temperature from 150 °C to approximately 250 °C. A slow ramp rate (e.g., 1-5 °C increments every 20 minutes) is recommended, especially between 150 °C and 200 °C, where water evolution is abundant.[9]

-

Maintain the final temperature until water evolution ceases, indicating the complete conversion to boron oxide.

-

Cool the reactor and recover the solid boric oxide product.

-

-

Expected Outcome: A high-purity (e.g., 99%) boric oxide with a yield of around 93%.[9]

Quantitative Data Summary

The efficiency and outcome of the synthesis are highly dependent on the chosen parameters. The following tables summarize key quantitative data from various reported methodologies.

Table 1: Thermal Decomposition Stages of Boric Acid

| Stage | Reactant | Product | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| 1 | Boric Acid (H₃BO₃) | Metaboric Acid (HBO₂) | 140 - 170 | [3][5] |

| 2 | Metaboric Acid (HBO₂) | Tetraboric Acid (H₂B₄O₇) | > 180 | [3] |

| 3 | Metaboric/Tetraboric Acid | Boron Oxide (B₂O₃) | > 300 - 530 |[1][3][5] |

Table 2: Comparison of Synthesis Methodologies for Anhydrous Boron Oxide

| Parameter | High-Temperature Fusion | Low-Temperature Dehydration | Fluidized Bed Dehydration | Vacuum Dehydration |

|---|---|---|---|---|

| Temperature | 700 - 950 °C[6] | 220 - 275 °C[6] | 130 °C (Stage 1) 225-235 °C (Stage 2)[8] | < 150 °C (Stage 1) 150-250 °C (Stage 2)[9] |

| Pressure | Atmospheric | Atmospheric | Atmospheric | Sub-atmospheric (10-30 mmHg)[9] |

| Reaction Time | ~30 minutes (at high temp)[10] | Variable, depends on scale | Controlled by flow/residence time | Several hours (gradual heating)[9] |

| Product Form | Glassy, dense solid[6] | Amorphous, glassy solid[6] | Amorphous/Crystalline granules[8] | Spongy, friable solid[9] |

| Purity (B₂O₃) | 96 - 97%[5] | 85 - 92 wt%[6] | > 98.67%[8] | ~99%[9] |

Table 3: Kinetic Parameters for Boric Acid Dehydration

| Method | Temperature Range | Apparent Activation Energy (kJ·mol⁻¹) | Apparent Reaction Order | Reference |

|---|---|---|---|---|

| Isothermal | Low Temp (< 130 °C) | 65 | ~1.0 | [10] |

| Isothermal | High Temp (> 130 °C) | 28 | 0.55 | [10] |

| TGA (Coats-Redfern) | Region I | 79.85 | 1 | [11] |

| TGA (Coats-Redfern) | Region II | 4.79 | 1 | [11] |

| STA | Region I (90-400 °C) | 132.2 | Not specified |[12] |

Conclusion

The is a well-established but nuanced process. The choice of methodology is dictated by the desired final product characteristics, such as purity, physical form (glassy vs. crystalline), and density. High-temperature fusion is a rapid, industrially common method for producing glassy B₂O₃, while lower-temperature vacuum and fluidized-bed techniques offer pathways to high-purity, non-fused products with distinct physical properties. For researchers and drug development professionals who may require B₂O₃ as a reagent or catalyst, understanding these synthesis protocols and the influence of process parameters is critical for obtaining material with the appropriate specifications for their applications.

References

- 1. king-boron.com [king-boron.com]

- 2. kraftchemical.com [kraftchemical.com]

- 3. Boric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Boron trioxide - Wikipedia [en.wikipedia.org]

- 6. EP0654442A1 - Production of boric oxide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. US4908196A - Boric oxide preparation method - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kiche.or.kr [kiche.or.kr]

- 12. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

An In-depth Technical Guide on the Thermal Decomposition of Boric Acid to Boron Oxide

Abstract

The thermal decomposition of boric acid (H₃BO₃) to boron oxide (B₂O₃) is a critical process in various industrial applications, including the synthesis of specialty glasses, ceramics, and as a precursor for other boron compounds. Understanding the intricate mechanisms, intermediate phases, and kinetics of this transformation is paramount for process optimization and control. This technical guide provides a comprehensive overview of the thermal decomposition of boric acid, detailing the stepwise dehydration process, reaction kinetics, and experimental methodologies for its characterization. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and key experimental protocols are outlined. Furthermore, visual representations of the decomposition pathways and experimental workflows are provided to facilitate a deeper understanding of the core principles.

Introduction

Boric acid, also known as orthoboric acid, is a weak Lewis acid of boron. When subjected to heat, it undergoes a series of dehydration reactions, ultimately yielding anhydrous boron oxide. The transformation is not a single-step process but rather a sequence of overlapping reactions involving the formation of metaboric acid (HBO₂) and potentially tetraboric acid (H₂B₄O₇) as intermediates. The exact decomposition pathway and the temperature ranges for each step can be influenced by factors such as heating rate, particle size, and the surrounding atmosphere. This guide will delve into the scientific literature to present a detailed account of this process.

The Stepwise Decomposition of Boric Acid

The thermal decomposition of boric acid is generally accepted to occur in multiple steps. While some studies have modeled the process in two primary stages, more recent analyses suggest a three-step mechanism provides a better fit for experimental data.[1]

Two-Step Decomposition Model:

A simplified and commonly cited model for the decomposition of boric acid involves two main reactions:

-

Formation of Metaboric Acid: At relatively low temperatures, orthoboric acid loses one water molecule to form metaboric acid.[2][3]

-

H₃BO₃ → HBO₂ + H₂O

-

-

Formation of Boron Oxide: Upon further heating, metaboric acid dehydrates to form boron oxide.[2][4]

-

2HBO₂ → B₂O₃ + H₂O

-

Three-Step Decomposition Model:

A more detailed analysis of thermogravimetric data suggests a three-step process, which includes the formation of tetraboric acid (pyroboric acid) as an intermediate:[5][6]

-

Formation of Metaboric Acid:

-

H₃BO₃ → HBO₂ + H₂O

-

-

Formation of Tetraboric Acid: Metaboric acid further condenses to form tetraboric acid.[7]

-

4HBO₂ → H₂B₄O₇ + H₂O

-

-

Formation of Boron Oxide: Tetraboric acid decomposes to boron oxide at higher temperatures.

-

H₂B₄O₇ → 2B₂O₃ + H₂O

-

The following diagram illustrates the proposed three-step decomposition pathway.

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of boric acid. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

The following tables summarize quantitative data obtained from various studies.

Table 1: Decomposition Temperatures and Weight Loss

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Reference(s) |

| H₃BO₃ → HBO₂ | ~100 - 160 | 14.54 | ~25% (cumulative with next step) | [2][3][8] |

| HBO₂ → H₂B₄O₇ | >170 | 7.27 (from HBO₂) | - | [2][7] |

| H₂B₄O₇ → 2B₂O₃ | >300 | 7.27 (from H₂B₄O₇) | - | [4][6] |

| Overall: H₃BO₃ → B₂O₃ | ~70 - 400 | 43.62 | ~43.68 | [9][10] |

Note: Observed weight loss can vary with experimental conditions. The initial significant weight loss observed in some TGA experiments often encompasses the first two dehydration steps.

Table 2: Kinetic Parameters for Thermal Decomposition

| Kinetic Model | Decomposition Region | Activation Energy (Ea) (kJ·mol⁻¹) | Frequency Factor (A) (min⁻¹) | Reference(s) |

| Coats-Redfern (Two-Step) | Region I | 79.85 | 3.82 x 10⁴ | [9][11] |

| Coats-Redfern (Two-Step) | Region II | 4.79 | 4.045 x 10⁻⁵ | [9][11] |

| Isothermal (Low Temp) | T < 130°C | 65 | - | [12] |

| Isothermal (High Temp) | T > 130°C | 28 | - | [12] |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results in the thermal analysis of boric acid. Below are generalized methodologies based on common practices cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and weight change associated with the decomposition steps of boric acid.

Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA.

Methodology:

-

Sample Preparation: A small amount of boric acid powder (typically 2-20 mg) is accurately weighed.[5][9] The particle size of the sample should be noted as it can influence the decomposition kinetics.[9]

-

Crucible: The sample is placed in an inert crucible, commonly made of platinum or alumina.[5][9]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, at a specified flow rate (e.g., 25 ml/min).[9]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 3, 5, or 10 K/min).[5][9]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the endothermic decomposition reactions of boric acid.

Apparatus: A simultaneous thermal analyzer (STA) with DSC capabilities or a dedicated DSC instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of boric acid (typically 2-10 mg) is used.[5]

-

Crucible: The sample is placed in a crucible (often aluminum for lower temperatures) and sealed or left open depending on the desired experimental conditions. An empty, sealed crucible is used as a reference.

-

Atmosphere: Similar to TGA, a controlled inert atmosphere (e.g., nitrogen) is typically used.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 2, 4, or 8 °C/min) over a specified temperature range.[5]

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as dehydration, will appear as peaks on the DSC thermogram.

The following diagram illustrates a general experimental workflow for the thermal analysis of boric acid.

Conclusion

The thermal decomposition of boric acid to boron oxide is a multi-step process involving the formation of metaboric acid and tetraboric acid as key intermediates. The specific temperatures and kinetics of these transformations are dependent on experimental conditions. Through the use of thermal analysis techniques such as TGA and DSC, the quantitative aspects of this decomposition can be thoroughly investigated. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with boric acid and its thermal conversion to boron oxide. A clear understanding of this process is essential for the controlled synthesis of boron-containing materials with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Explain what happens when boric acid is heated. - askIITians [askiitians.com]

- 3. When orthoboric acid left H3BO3 right is heated the class 11 chemistry CBSE [vedantu.com]

- 4. Boron trioxide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. When orthoboric acid `(H_(3)BO_(3))` is heated, the residue is [allen.in]

- 7. Metaboric acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. kiche.or.kr [kiche.or.kr]

- 10. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation and Structure of Boron Trioxide (B₂O₃) Glass

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron trioxide (B₂O₃) is a quintessential network-forming oxide, exhibiting a strong propensity to form a glassy (vitreous) state upon cooling from its molten phase. This reluctance to crystallize, a phenomenon of significant scientific and technological interest, is rooted in its unique atomic structure.[1] This technical guide provides a comprehensive overview of the formation and intricate structure of B₂O₃ glass. It is intended for researchers, scientists, and professionals in drug development who may utilize borate-based glasses for applications such as drug delivery and specialized formulations. The guide delves into the fundamental structural units, the ongoing discourse regarding the prevalence of boroxol rings, and the experimental methodologies employed to elucidate its amorphous nature. All quantitative data are summarized in structured tables for ease of comparison, and key concepts and workflows are visualized through diagrams.

Principles of B₂O₃ Glass Formation

The ability of B₂O₃ to readily form a glass is explained by Zachariasen's rules for glass formation, which were empirically derived for oxides.[2][3] B₂O₃ fulfills these criteria, making it a model glass-forming system.[4][5]

Zachariasen's Rules for Oxide Glass Formation:

-

Oxygen Coordination: An oxygen atom is linked to no more than two cations. In B₂O₃, each oxygen atom bridges two boron atoms.[2][4]

-

Cation Coordination Number: The cation's coordination number with respect to oxygen is small (typically 3 or 4). Boron in B₂O₃ is primarily threefold coordinated with oxygen, forming trigonal planar BO₃ units.[2][4]

-

Polyhedra Linkages: The cation-oxygen polyhedra share corners, not edges or faces. The BO₃ triangles in vitreous B₂O₃ are interconnected at their vertices.[2][3]

-

Network Dimensionality: For a three-dimensional network, at least three corners of each polyhedron must be shared. This condition is met in the B₂O₃ glass network, leading to a continuous random network structure.[2][3]

The adherence to these rules results in an open and flexible network structure that does not easily rearrange into a periodic crystalline lattice upon cooling.

The Structure of Vitreous B₂O₃

The structure of B₂O₃ glass is characterized by a lack of long-range order, a hallmark of amorphous materials. However, a significant degree of short- and intermediate-range order exists. The fundamental building block is the BO₃ triangle, where a central boron atom is covalently bonded to three oxygen atoms in a planar configuration.[6] These triangles are linked together through shared oxygen atoms, forming a continuous random network.

A key feature and a subject of extensive research is the presence of boroxol rings (B₃O₆), which are planar six-membered rings composed of three corner-sharing BO₃ triangles. The debate centers on the fraction of boron atoms that are part of these rings versus those in a more random arrangement of BO₃ triangles.

Quantitative Structural Data

The precise structural parameters of B₂O₃ glass have been determined through various experimental and computational methods. A summary of these findings is presented below.

| Parameter | Method | Value | Reference |

| B-O Bond Length | Crystalline B₂O₃ | 1.37 Å | [6] |

| Vitreous B₂O₃ (X-ray Diffraction) | 1.37 Å | [7] | |

| O-B-O Bond Angle | Crystalline B₂O₃ | ~120° | [6] |

| Vitreous B₂O₃ (X-ray Diffraction) | ~120° | [7] | |

| B-O-B Bond Angle | Vitreous B₂O₃ (Neutron & X-ray Diffraction) | ~124° | [8] |

| Liquid B₂O₃ (Neutron & X-ray Diffraction) | ~134° | [8] |

The fraction of boron atoms residing in boroxol rings is a critical parameter for understanding the medium-range order in B₂O₃ glass. Different techniques have yielded a range of values, reflecting the complexity of this amorphous structure.

| Fraction of Boron in Boroxol Rings (f) | Method | Reference |

| ~75% | First-principles analysis of Raman and NMR spectra | [9] |

| ~74% | Molecular Dynamics / Monte Carlo Simulation | [10] |

| ~80% | Neutron Scattering | [11] |

| 50% at Tg | Raman Scattering | [12] |

| 12% | High Energy X-ray Diffraction with Reverse Monte Carlo | [7] |

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for a comprehensive understanding of the amorphous structure of B₂O₃ glass. Below are detailed methodologies for key experimental techniques.

Sample Preparation: Melt-Quenching

-

Starting Material: High-purity B₂O₃ powder (e.g., 99.99%) is used as the starting material.

-

Melting: The B₂O₃ powder is placed in a platinum or platinum-rhodium crucible and melted in a resistance furnace at temperatures ranging from 1000°C to 1400°C for approximately 1 hour to ensure homogeneity.[13]

-

Quenching: The molten B₂O₃ is rapidly cooled by pouring it onto a pre-heated stainless steel plate and pressing it with another plate to form a glass disc.[10] This rapid cooling prevents the atoms from arranging into a crystalline lattice.

-

Annealing: The resulting glass is annealed at a temperature below its glass transition temperature (Tg, approx. 260-325°C) to relieve internal stresses.

X-ray Diffraction (XRD)

-

Objective: To confirm the amorphous nature of the sample and to determine short-range order parameters through the calculation of the Radial Distribution Function (RDF).

-

Instrumentation: A high-resolution X-ray diffractometer equipped with a high-energy X-ray source (e.g., Mo or Ag Kα radiation, or synchrotron radiation) is used to achieve high scattering vectors (Q).

-

Procedure:

-

A powdered or bulk sample of B₂O₃ glass is placed in the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam over a wide range of scattering angles (2θ).

-

The scattered X-ray intensity is measured as a function of the scattering angle.

-

Data Correction: The raw data is corrected for background scattering, polarization, and absorption.

-

Fourier Transformation: The corrected and normalized scattering data, S(Q), is Fourier transformed to obtain the pair distribution function, g(r), or the radial distribution function, RDF(r).[14]

-

-

Data Analysis: The RDF provides information about the probability of finding an atom at a certain distance from a reference atom. Peaks in the RDF correspond to specific interatomic distances (e.g., B-O, O-O, B-B), and the area under these peaks can be used to determine coordination numbers.[14]

Raman Spectroscopy

-

Objective: To identify the vibrational modes of the structural units within the glass, particularly the characteristic breathing mode of the boroxol ring.

-

Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 532 nm solid-state laser).[6]

-

Procedure:

-

A polished piece of B₂O₃ glass is placed on the microscope stage.

-

The laser is focused onto the sample surface. A low laser power (e.g., 5 mW) is often used to avoid sample heating.[6]

-

The scattered light is collected and passed through a spectrometer to disperse the different wavelengths.

-

A CCD detector records the intensity of the Raman scattered light as a function of the Raman shift (in cm⁻¹).

-

-

Data Analysis: The Raman spectrum of vitreous B₂O₃ is characterized by a sharp, intense peak at approximately 806-808 cm⁻¹, which is attributed to the symmetric breathing vibration of the boroxol rings.[12][13] The intensity of this peak is often used to qualitatively assess the concentration of boroxol rings. Other bands in the spectrum correspond to various stretching and bending vibrations of B-O bonds in both ring and non-ring configurations.

¹¹B Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To quantify the different boron coordination environments, primarily distinguishing between threefold-coordinated (B[6]) and fourfold-coordinated (B[15]) boron. While pure B₂O₃ glass contains almost exclusively B[6] units, this technique is crucial for studying modified borate glasses.

-

Instrumentation: A high-field solid-state NMR spectrometer (e.g., 14.1 T).

-

Procedure:

-

A powdered sample of B₂O₃ glass is packed into a zirconia rotor.

-

The rotor is spun at a high speed (e.g., 10-20 kHz) at the magic angle (54.74°) with respect to the external magnetic field. This technique is known as Magic Angle Spinning (MAS) and is used to average out anisotropic interactions and obtain high-resolution spectra.

-

A radiofrequency pulse sequence is applied to excite the ¹¹B nuclei.

-

The resulting NMR signal (Free Induction Decay) is detected and Fourier transformed to obtain the NMR spectrum.

-

-

Data Analysis: The ¹¹B NMR spectrum of pure B₂O₃ glass shows a characteristic lineshape for B[6] sites. The chemical shift and quadrupolar coupling parameters extracted from the spectrum provide detailed information about the local electronic environment of the boron atoms. By deconvoluting the spectrum, the relative proportions of different boron species (e.g., in boroxol rings vs. non-ring BO₃ units) can be estimated.

Conclusion

Vitreous B₂O₃ stands as a cornerstone in glass science, exemplifying the principles of a network-forming oxide. Its structure, dominated by BO₃ triangles with a significant proportion organized into boroxol rings, gives rise to its unique properties. The ongoing research and the application of advanced characterization techniques, as detailed in this guide, continue to refine our understanding of this seemingly simple yet structurally complex material. For professionals in fields such as drug development, a thorough grasp of the structure and properties of B₂O₃ is crucial for the rational design of novel borate-based glass formulations with tailored properties for specific applications.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. IR and Raman Spectra Properties of Bi2O3-ZnO-B2O3-BaO Quaternary Glass System [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Analysis and Interpretation of Diffraction Data from Amorphous Materials | Advances in X-Ray Analysis | Cambridge Core [resolve.cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. preprints.org [preprints.org]

- 12. osti.gov [osti.gov]

- 13. rigaku.com [rigaku.com]

- 14. New Glasses in the PbCl2–PbO–B2O3 System: Structure and Optical Properties [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature of Boron Oxide and Its Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron oxide (B₂O₃), a versatile compound in various scientific and industrial applications, exhibits a significant hygroscopic nature, readily absorbing moisture from the atmosphere. This property, while beneficial in some contexts, presents considerable challenges in its handling, storage, and application, particularly in moisture-sensitive environments critical to research and pharmaceutical development. This technical guide provides a comprehensive overview of the hygroscopic behavior of boron oxide, detailing its reaction with water, and offers in-depth protocols for its safe handling, storage, and the experimental determination of its moisture content.

The Hygroscopic Nature of Boron Oxide

Boron oxide is a glassy, colorless, and odorless solid that does not have a defined melting point but softens at approximately 325°C.[1] Its strong affinity for water is a key characteristic. When exposed to atmospheric moisture, it readily absorbs water, leading to the formation of boric acid. This reaction is exothermic, releasing heat.[2][3]

The chemical equation for the reaction of boron oxide with water is as follows:

B₂O₃ (s) + 3H₂O (l) → 2H₃BO₃ (aq)[2]

This seemingly simple reaction has significant implications. The absorption of moisture can lead to:

-

Caking and clumping of the powder: This alters the material's physical properties and can impede its flowability and dispersibility.

-

Alteration of chemical properties: The formation of boric acid changes the chemical nature of the substance, which can affect its reactivity and performance in various applications.

-

Inaccurate measurements: In experimental settings, the absorption of water can lead to errors in weighing and concentration calculations.

Quantitative Analysis of Water Absorption

| Property | Value | Conditions | Citation |

| Water Solubility | 3.3 g/100 mL | 20 °C | [3] |

| Water Solubility | 15.7 g/100 mL | 100 °C | [5] |

| Water Solubility | 2.77 g/100 g | 20 °C | [6] |

Table 1: Solubility of Boron Oxide in Water

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the moisture content and hygroscopic nature of boron oxide is crucial for quality control and for ensuring the integrity of experimental results. The following are two primary methods used for this purpose.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[7][8][9] This method allows for the determination of moisture sorption and desorption isotherms, providing insights into the kinetics and equilibrium of water absorption.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of boron oxide (typically 10-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step.

-

Data Analysis: The data is plotted as the change in mass (%) versus relative humidity (%) to generate a moisture sorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[10][11] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology for Insoluble Solids:

For substances like boron oxide that are insoluble in the Karl Fischer reagents, an external extraction or a Karl Fischer oven method is employed.

Karl Fischer Oven Method:

-

Sample Preparation: An accurately weighed sample of boron oxide is placed in a sample boat.

-

Heating and Extraction: The sample boat is introduced into an oven heated to a temperature sufficient to drive off the moisture without decomposing the sample. A stream of dry, inert gas (e.g., nitrogen) is passed over the sample.

-

Titration: The gas stream, now carrying the evaporated water, is directed into the Karl Fischer titration cell. The water reacts with the Karl Fischer reagent, and the amount of water is determined coulometrically or volumetrically.[10]

External Extraction Method:

-

Extraction: A known mass of the boron oxide sample is added to a flask containing a suitable anhydrous solvent in which water is soluble but the sample is not. The mixture is stirred for a defined period to allow the water to be extracted from the solid into the solvent.

-

Titration: A known aliquot of the solvent is then injected into the Karl Fischer titration cell, and the water content is determined.

Safe Handling and Storage of Boron Oxide

Due to its hygroscopic nature and potential health hazards, strict protocols must be followed when handling and storing boron oxide.

Personal Protective Equipment (PPE)

When handling boron oxide, especially in powdered form, the following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: In environments where dust may be generated, a NIOSH-approved respirator with a particulate filter is essential.

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.

Engineering Controls

-

Ventilation: Work with boron oxide should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[12]

-

Humidity Control: If possible, handling should occur in a controlled-humidity environment, such as a glove box or a room with a dehumidifier, to minimize moisture absorption.[13]

Storage

Proper storage is critical to maintain the integrity of boron oxide:

-

Containers: Store in tightly sealed, airtight containers. The use of containers with liners or seals that provide a moisture barrier is recommended.[14]

-

Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of moisture.[14]

-

Desiccants: For long-term storage or for highly sensitive applications, storing containers of boron oxide within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is advisable.[12]

-

Incompatible Materials: Keep away from water and other incompatible materials as listed in the Safety Data Sheet (SDS).

Spill and Waste Disposal

-

Spill Cleanup: In case of a spill, avoid generating dust. Use a HEPA-filtered vacuum for cleanup. Do not use water to clean up spills.

-

Waste Disposal: Dispose of boron oxide and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boron trioxide - Wikipedia [en.wikipedia.org]

- 4. azom.com [azom.com]

- 5. mdpi.com [mdpi.com]

- 6. Boron oxide (B2O3) | B2O3 | CID 11073337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. mt.com [mt.com]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. mt.com [mt.com]

- 11. azom.com [azom.com]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 14. tutorchase.com [tutorchase.com]

health and safety considerations for handling B2O3

An In-depth Technical Guide to the Health and Safety Considerations for Handling Boron Trioxide (B₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Boron Trioxide (B₂O₃), a compound also known as boric anhydride or diboron trioxide. Adherence to these guidelines is crucial to ensure a safe laboratory and research environment.

Chemical and Physical Properties

Boron trioxide is a colorless, glassy solid or white powder.[1][2][3][4] It is an inorganic compound with the chemical formula B₂O₃.[2][3][4] While it is generally unreactive with many common reagents, it is hygroscopic and will react slowly with water and moisture to form boric acid.[1][3][5] This reaction can be exothermic.[6] In its molten state, boron trioxide is corrosive to most metals.[2][7]

Table 1: Physical and Chemical Properties of Boron Trioxide (B₂O₃)

| Property | Value | References |

| Molecular Formula | B₂O₃ | [1][4] |

| Molar Mass | 69.6182 g/mol | [1][4] |

| Appearance | Hard glassy solid or white powder | [1] |

| Odor | Odorless | [1][8] |

| Density | 2.460 g/cm³ (liquid); 2.55 g/cm³ (trigonal); 3.11–3.146 g/cm³ (monoclinic) | [1][4] |

| Melting Point | 450–510 °C (842–950 °F; 723–783 K) | [1][4][8][9] |

| Boiling Point | 1,860 °C (3,380 °F; 2,130 K) | [1][4][8] |

| Solubility in water | 1.1 g/100 mL (10 °C), 3.3 g/100 mL (20 °C), 15.7 g/100 mL (100 °C) | [1][4] |

| pH | 4 (10 g/L solution at 25°C) | [8][9] |

| Vapor Pressure | ~0 mmHg | [1] |

| Flash Point | Non-flammable | [1] |

Health Hazard Information

Boron trioxide is considered a hazardous substance and may cause harm to fertility or an unborn child.[8][10][11][12][13][14] The primary routes of exposure are inhalation, skin contact, and eye contact.[15][16]

2.1. Inhalation

Inhalation of boron trioxide dust can cause irritation to the nose, throat, and respiratory system, leading to symptoms such as coughing and wheezing.[5][15][17] In case of inhalation, the individual should be moved to an area with fresh air.[11][17] If breathing is difficult, oxygen should be administered, and immediate medical attention is necessary.[17]

2.2. Skin Contact

Direct contact with boron trioxide can cause skin irritation, redness, and dryness.[1][5][15] If skin contact occurs, contaminated clothing should be removed, and the affected area should be washed thoroughly with soap and water.[15][17][18] Medical attention should be sought if irritation persists.[15][17][18]

2.3. Eye Contact

Boron trioxide is an eye irritant.[1][15] Direct contact can cause redness, pain, and tearing.[15] In the event of eye contact, the eyes should be flushed with lukewarm water for at least 15 minutes, ensuring to lift both the upper and lower eyelids.[15][17][18] If irritation persists, prompt medical attention is required.[15][17][18]

2.4. Ingestion

Ingestion of boron trioxide can lead to gastrointestinal irritation with symptoms including nausea, vomiting, and abdominal pain.[15] If ingested, the mouth should be rinsed with water, and immediate medical attention should be sought.[17][18] Vomiting should not be induced.[15][17]

Table 2: Toxicological Data for Boron Trioxide (B₂O₃)

| Test | Species | Route | Value | References |

| LD₅₀ (Median Lethal Dose) | Mouse | Oral | 3,163 mg/kg | [1] |

| Rat | Oral | > 2,600 mg/kg bw | [19][20] | |

| Rabbit | Oral | 3,150 mg/kg | [20][21] | |

| Rat | Intravenous | 1,330 mg/kg | [22] | |

| Rabbit | Dermal | > 2,000 mg/kg | [22][23][24] | |

| LC₅₀ (Median Lethal Concentration) | Rat | Inhalation | > 2,120 mg/m³ air (4 h) | [19][20][23][24] |

| Skin Irritation | Rabbit | Dermal | No skin irritation (24 h) | [20][22] |

| Eye Irritation | Rabbit | Ocular | No eye irritation (24 h) | [20][22] |

| Skin Sensitization | Guinea pig | Dermal | Does not cause skin sensitization | [22] |

Occupational Exposure Limits

To minimize the risk of health effects from occupational exposure, several organizations have established exposure limits for boron trioxide dust.

Table 3: Occupational Exposure Limits for Boron Trioxide (B₂O₃)

| Organization | Limit Type | Value | References |

| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) - TWA (8-hour Time-Weighted Average) | 15 mg/m³ | [2][5][15][16] |

| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) - TWA (10-hour Time-Weighted Average) | 10 mg/m³ | [5][16] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) - TWA (8-hour Time-Weighted Average) | 10 mg/m³ | [5][9][15] |

Handling and Storage

4.1. Handling

-

Ventilation: Handle boron trioxide in a well-ventilated area, preferably in a chemical fume hood, to minimize dust creation and maintain exposure levels below occupational limits.[15][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, impermeable gloves, and a lab coat or protective clothing.[10][15][18][25] For tasks that may generate significant dust, a NIOSH-approved respirator should be used.[5][18][25]

-

Hygiene Practices: Avoid direct contact with the skin and eyes.[15][17] Wash hands thoroughly after handling and before eating, drinking, or smoking.[15][17] Do not eat or smoke in areas where boron trioxide is handled.[15]

4.2. Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[15][17][18]

-

Containers: Keep containers tightly sealed and properly labeled to prevent moisture exposure.[15][17][18]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[5][17][18] Boron trioxide can react with water and moisture to form boric acid.[5]

Emergency Procedures

5.1. Spills and Leaks

In case of a spill, evacuate the area and ensure adequate ventilation.[5] Avoid generating dust.[13][19][26][27] Use a HEPA-filtered vacuum or carefully scoop the material into a sealed container for disposal.[5][15] Do not wash spills into the sewer system.[5]

5.2. Fire

Boron trioxide is non-flammable.[1][18] However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire.[11][17] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA), as toxic fumes may be released.[15][17]

Experimental Protocols for Toxicity Testing

The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies for assessing the safety of chemicals.

6.1. Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods to determine the median lethal dose (LD₅₀) of a substance after oral administration.[17][18] The protocols involve administering a single dose of the test substance to animals (typically rats) and observing them for a period of 14 days for signs of toxicity and mortality.[11][25][26]

6.2. Acute Dermal Toxicity (OECD 402)

This guideline is used to assess the potential hazards of a substance upon dermal contact.[7][10][16][27][28] The test substance is applied to a shaved area of the skin of animals (often rabbits or rats) for a 24-hour period, followed by an observation period of at least 14 days.[7][16][27]

6.3. Acute Inhalation Toxicity (OECD 403)

This test evaluates the health hazards associated with inhaling a substance.[2][6][11][12][13] Animals (usually rats) are exposed to the test substance in an inhalation chamber for a specified duration (typically 4 hours), followed by a 14-day observation period.[11][13]

6.4. Skin Irritation/Corrosion (OECD 404, 439)

These guidelines assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][8][9][14][20] The in vivo test (OECD 404) involves applying the substance to the skin of an animal (usually a rabbit) and observing for signs of erythema and edema.[9] In vitro methods (OECD 439) using reconstructed human epidermis are now widely used to reduce animal testing.[8][14][20]

6.5. Eye Irritation/Corrosion (OECD 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[1][4][5][15][29][30] The in vivo test involves instilling the substance into the eye of an animal (typically a rabbit) and scoring the effects on the cornea, iris, and conjunctiva over a period of up to 21 days.[4][15][29][30]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of Boron Trioxide in a research setting.

Caption: A workflow diagram outlining the key steps for the safe handling of Boron Trioxide.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 3. uniube.br [uniube.br]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. oecd.org [oecd.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 17. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]